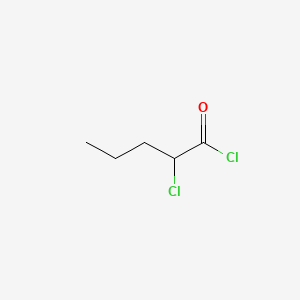![molecular formula C19H13ClN2O4S B13942562 4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid CAS No. 532939-09-6](/img/structure/B13942562.png)
4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C19H13ClN2O4S It is characterized by the presence of a chlorophenyl group, a furan ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling reactions: The furan ring and the chlorophenyl group are coupled using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Formation of the carbamothioylamino linkage: This step involves the reaction of the furan-chlorophenyl intermediate with thiourea derivatives under controlled conditions.
Introduction of the benzoic acid moiety: The final step involves the coupling of the intermediate with benzoic acid derivatives using appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating signaling pathways: Interacting with receptors or signaling proteins to alter cellular responses.
Inducing cellular stress: Generating reactive oxygen species (ROS) that lead to cellular damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
- 4-[[5-(4-Methylphenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
- 4-[[5-(4-Fluorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
Uniqueness
4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
532939-09-6 |
|---|---|
Fórmula molecular |
C19H13ClN2O4S |
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
4-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H13ClN2O4S/c20-13-5-1-11(2-6-13)15-9-10-16(26-15)17(23)22-19(27)21-14-7-3-12(4-8-14)18(24)25/h1-10H,(H,24,25)(H2,21,22,23,27) |
Clave InChI |
XCIHOWSSWOKYBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)

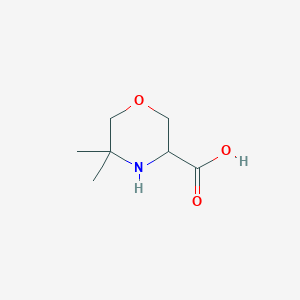
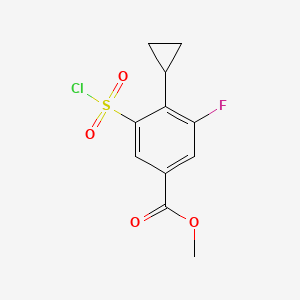

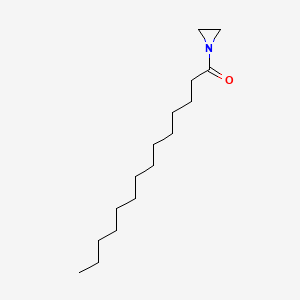
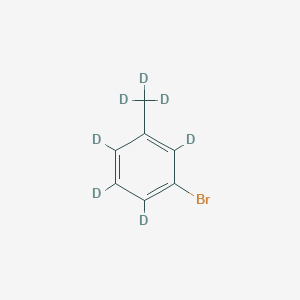
![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)


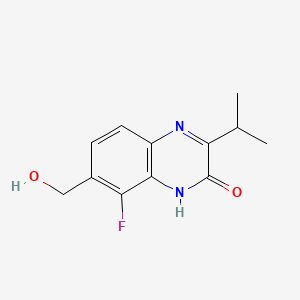
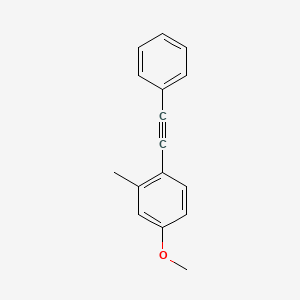
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
